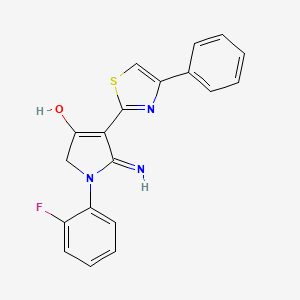![molecular formula C13H10BrN3O2 B6040633 5-bromo-N-[(Z)-(4-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B6040633.png)
5-bromo-N-[(Z)-(4-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[(Z)-(4-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide is a complex organic compound that features a bromine atom, a hydroxyphenyl group, and a pyridine carboxamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(Z)-(4-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide typically involves the following steps:
Formation of the Schiff Base: The hydroxyphenyl group is introduced by reacting 4-hydroxybenzaldehyde with the brominated pyridine derivative in the presence of a suitable catalyst to form the Schiff base.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using reagents such as ammonia or amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-N-[(Z)-(4-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The Schiff base can be reduced to form secondary amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide, thiourea, or alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-bromo-N-[(Z)-(4-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-[(Z)-(4-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological targets, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide
- 5-chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide
Uniqueness
5-bromo-N-[(Z)-(4-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide is unique due to the presence of both a bromine atom and a hydroxyphenyl group, which confer distinct chemical reactivity and biological activity
Propiedades
IUPAC Name |
5-bromo-N-[(Z)-(4-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2/c14-11-5-10(7-15-8-11)13(19)17-16-6-9-1-3-12(18)4-2-9/h1-8,18H,(H,17,19)/b16-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHHWMVKBHDUFX-SOFYXZRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC(=CN=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\NC(=O)C2=CC(=CN=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(butan-2-yl)-N'-[(E)-(2,3-dihydroxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B6040556.png)
![1-(2-methoxyphenyl)-N-methyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6040557.png)
![ethyl 2,4-dimethyl-5-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}carbonyl)-1H-pyrrole-3-carboxylate](/img/structure/B6040563.png)
![(2E)-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methyl-N-(tetrahydro-2-furanylmethyl)-2-butenamide](/img/structure/B6040576.png)
![(1-METHYL-1H-PYRAZOL-4-YL)[7-(3-PYRIDYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]METHANONE](/img/structure/B6040582.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]acetamide](/img/structure/B6040585.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-cyclopentene-1-carboxamide](/img/structure/B6040586.png)
![1-(2-fluoro-4-methoxyphenyl)-2-[3-(2-thienyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6040589.png)
![6-methyl-2-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B6040598.png)

![N-(4-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B6040609.png)
![2-(1-cyclohexyl-4-{3-[(diethylamino)methyl]-4-methoxybenzyl}-2-piperazinyl)ethanol](/img/structure/B6040627.png)
![3-(3-methoxyphenyl)-5-[methoxy(phenyl)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6040630.png)
